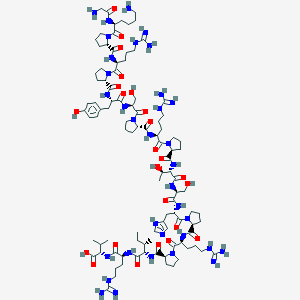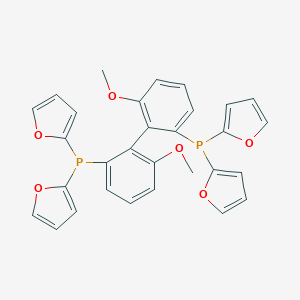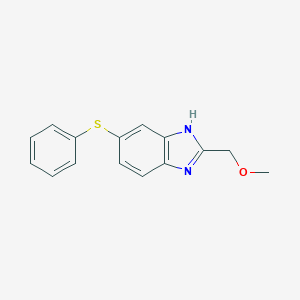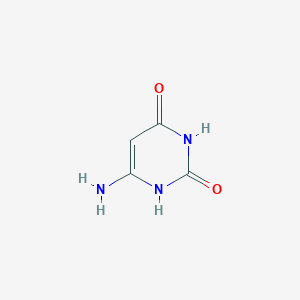![molecular formula C42H62N4O6 B118410 N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide CAS No. 142776-95-2](/img/structure/B118410.png)
N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide, also known as CAY10595, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide exerts its effects by selectively binding to the GPR40 receptor, which is expressed in pancreatic beta cells. Upon binding, this compound inhibits the release of insulin from these cells, leading to a decrease in blood glucose levels. The exact mechanism by which this compound inhibits insulin secretion is not fully understood, but it is thought to involve the inhibition of intracellular calcium signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits insulin secretion in pancreatic beta cells, as well as the release of inflammatory cytokines from macrophages. In vivo studies have shown that this compound reduces blood glucose levels in diabetic mice and improves glucose tolerance in obese mice. Additionally, this compound has been shown to reduce triglyceride levels in the liver and plasma of obese mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide in lab experiments is its specificity for the GPR40 receptor. This allows researchers to selectively target this receptor and study its effects on insulin secretion and glucose homeostasis. However, one limitation of using this compound is its relatively low potency compared to other GPR40 antagonists. This can make it difficult to achieve significant effects at low concentrations, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide in scientific research. One potential application is in the development of new anti-diabetic drugs that target the GPR40 receptor. This compound could be used as a lead compound for the development of more potent GPR40 antagonists with improved pharmacokinetic properties. Additionally, this compound could be used in studies to investigate the role of the GPR40 receptor in other physiological processes, such as lipid metabolism and inflammation. Finally, this compound could be used in studies to investigate the potential therapeutic effects of GPR40 antagonists in other disease states, such as obesity and metabolic syndrome.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in scientific research. Its specificity for the GPR40 receptor makes it a valuable tool for the study of insulin secretion and glucose homeostasis. The synthesis method of this compound has been described in detail, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential applications of this compound in the field of medicine.
Métodos De Síntesis
N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method of this compound has been described in detail in a scientific publication by Zhang et al. (2013). The process involves the reaction of 4-methoxyphenylacetic acid with 1,3-dioxo-4,4-dimethylpentan-2-yl chloride to form 4-methoxyphenylacetic acid 2-(1,3-dioxo-4,4-dimethylpentan-2-yl)hydrazide. This intermediate is then reacted with 2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-4-methoxyphenylamine to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide has been used in various scientific research studies due to its potential applications in the field of medicine. One of the most significant applications of this compound is its use as a selective antagonist of the G protein-coupled receptor, GPR40. This receptor is involved in the regulation of insulin secretion and glucose homeostasis, making it a potential target for the treatment of type 2 diabetes. This compound has been shown to inhibit insulin secretion in pancreatic beta cells, making it a promising compound for the development of new anti-diabetic drugs.
Propiedades
Número CAS |
142776-95-2 |
|---|---|
Fórmula molecular |
C42H62N4O6 |
Peso molecular |
719 g/mol |
Nombre IUPAC |
N-[3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide |
InChI |
InChI=1S/C42H62N4O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-36(47)43-33-27-28-35(52-5)34(29-33)44-40(50)38(39(49)42(2,3)4)46-37(48)31-45(41(46)51)30-32-24-21-20-22-25-32/h20-22,24-25,27-29,38H,6-19,23,26,30-31H2,1-5H3,(H,43,47)(H,44,50) |
Clave InChI |
KHSLUUMZDCBMJF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)CN(C2=O)CC3=CC=CC=C3 |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)CN(C2=O)CC3=CC=CC=C3 |
Sinónimos |
1-Imidazolidineacetamide, alpha-(2,2-dimethyl-1-oxopropyl)-N-[2-methoxy-5-[(1-oxooctadecyl)amino]phenyl]-2,5dioxo-3-(phenylmethyl) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)






![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)

![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)



